molecular formula C30H31N3O3 B1662172 Dofequidar CAS No. 129716-58-1

Dofequidar

Katalognummer B1662172
CAS-Nummer: 129716-58-1
Molekulargewicht: 481.6 g/mol
InChI-Schlüssel: KLWUUPVJTLHYIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dofequidar, also known as MS-209, is a quinolone-derived sphingomyelin synthase inhibitor . It blocks P-glycoprotein and multidrug resistance-associated protein-1 . It is under development by Schering for the potential treatment of multidrug-resistant tumors . Dofequidar had been in phase III clinical trials for the treatment of breast cancer and non-small lung cancer .


Molecular Structure Analysis

Dofequidar is a small molecule with the chemical formula C30H31N3O3 . Its average weight is 481.596 and its monoisotopic mass is 481.23654187 .


Chemical Reactions Analysis

Dofequidar is known to interact with several drugs. For example, the risk or severity of methemoglobinemia can be increased when Dofequidar is combined with certain drugs .


Physical And Chemical Properties Analysis

Dofequidar has a density of 1.2±0.1 g/cm3, a boiling point of 720.8±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.4 mmHg at 25°C . Its molar refractivity is 141.3±0.3 cm3, and it has a polar surface area of 66 Å2 .

Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of Dofequidar’s Scientific Research Applications

Dofequidar, known chemically as MS-209, is a novel, orally active quinolone-derived inhibitor. It has shown significant potential in various scientific research applications, particularly in the field of cancer therapy. Below is a detailed analysis of six unique applications of Dofequidar, each within its own dedicated section.

Overcoming Multidrug Resistance (MDR) in Cancer Therapy: Dofequidar has been identified as an effective agent in reversing MDR in cancer cells that express P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein 1 (MRP-1). By inhibiting these proteins, Dofequidar enhances the efficacy of chemotherapeutic agents, making it a valuable asset in cancer treatment protocols .

Sensitization of Cancer Stem-like Side Population (SP) Cells: Research has shown that Dofequidar can sensitize SP cells, which are a subset of cancer cells with stem cell-like properties, to chemotherapeutic drugs. This is achieved by inhibiting the ABCG2/BCRP-mediated drug export, which plays a crucial role in the drug resistance of these cells .

Enhancement of Chemotherapeutic Drug Efficacy: By inhibiting the efflux of chemotherapeutic drugs from cancer cells, Dofequidar increases the sensitivity of these cells to anti-cancer agents. This application is particularly important in enhancing the therapeutic outcomes of existing cancer treatments .

Potential in Clinical Trials: Dofequidar has reached Phase III clinical trials, suggesting its efficacy in patients who have not received prior therapy. Its role in these trials is crucial for establishing its effectiveness and safety profile in a clinical setting .

Role in Cancer Stem Cell Eradication: The ability of Dofequidar to reduce the cell number in the SP fraction suggests its potential in selectively eradicating cancer stem cells. This application could be pivotal in preventing tumor initiation, progression, and relapse .

Molecular Mechanisms and Clinical Manifestations: Understanding the molecular mechanisms and clinical manifestations of Dofequidar is essential for advancing its use in cancer therapy. Its diverse structural properties allow for its use as a lead compound in the treatment of cancer, and further research into its molecular action could enhance its clinical efficacy .

Wirkmechanismus

Target of Action

Dofequidar primarily targets two proteins: ATP-binding cassette sub-family B member 5 (ABCB5) and P-glycoprotein 1 (P-gp) . These proteins are part of the ATP-binding cassette (ABC) transporter family, which plays a crucial role in multidrug resistance (MDR) by actively effluxing anticancer drugs from cells .

Mode of Action

Dofequidar acts as an inhibitor of its primary targets, ABCB5 and P-gp . By binding to these proteins, Dofequidar blocks their function, thereby preventing the efflux of chemotherapeutic drugs from cancer cells . This action effectively reverses the multidrug resistance (MDR) often exhibited by these cells .

Biochemical Pathways

It is known that dofequidar impacts the function of abc transporters, particularly abcb5 and p-gp . These transporters are involved in the efflux of various substrates, including chemotherapeutic drugs, out of the cells . By inhibiting these transporters, Dofequidar disrupts this efflux mechanism, potentially affecting multiple biochemical pathways related to drug resistance.

Pharmacokinetics

It is known that dofequidar is an orally active compound

Result of Action

The inhibition of ABCB5 and P-gp by Dofequidar results in an increased intracellular concentration of chemotherapeutic drugs, enhancing their cytotoxic effect . This leads to a significant reversal of MDR in cancer cells, thereby improving the efficacy of anticancer treatments .

Action Environment

The action, efficacy, and stability of Dofequidar can be influenced by various environmental factors. For instance, the presence of other drugs can affect Dofequidar’s action due to potential drug-drug interactions . Additionally, the physiological environment, such as pH and the presence of certain biomolecules, could potentially influence the stability and efficacy of Dofequidar.

Safety and Hazards

Dofequidar should be handled with care to avoid dust formation and contact with skin and eyes . It is advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Eigenschaften

IUPAC Name

1-[4-(2-hydroxy-3-quinolin-5-yloxypropyl)piperazin-1-yl]-2,2-diphenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O3/c34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-16,25,29,34H,17-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWUUPVJTLHYIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10869781
Record name Dofequidar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dofequidar

CAS RN

129716-58-1
Record name Dofequidar [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129716581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dofequidar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14067
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dofequidar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DOFEQUIDAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BJK6B565B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

71 g of the above-mentioned 5-(2,3-epoxypropoxy) quinoline and 94 g of N-(2,2-diphenylacetyl)piperazine were dissolved in 1.5 l of ethanol and then the resulting solution was refluxed with heating for 3 hours. After the reaction, ethanol was evaporated and the residue was purified by chromatography. The elution was carried out with a solvent miture of chloroform:methanol=50:1 (volume ratio) and the targeted fraction was concentrated under reduced pressure to obtain 101 g of 5-[3-{4-(2,2diphenylacetyl)piperazin-1-yl}-2- hydroxypropoxy]quinoline (compound No. 1).
Quantity
71 g
Type
reactant
Reaction Step One
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dofequidar
Reactant of Route 2
Reactant of Route 2
Dofequidar
Reactant of Route 3
Dofequidar
Reactant of Route 4
Dofequidar
Reactant of Route 5
Reactant of Route 5
Dofequidar
Reactant of Route 6
Reactant of Route 6
Dofequidar

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.